molecular formula C11H14O4 B136783 Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 56024-44-3

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No. B136783
CAS RN: 56024-44-3
M. Wt: 210.23 g/mol
InChI Key: PDTCYIZPTRRYOT-UHFFFAOYSA-N
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Description

“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . It is also known by other names such as Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester; Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Methyl 3-[4-hydroxy-3-(methyloxy)phenyl]propanoate; Methyl dihydroferulate; Methyl hydroferulate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” consists of a benzene ring substituted with a hydroxy group and a methoxy group, and a propanoate group attached to the benzene ring via a methylene bridge .


Physical And Chemical Properties Analysis

“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has a molecular weight of 210.2265 . It has a density of 1.2±0.1 g/cm3, a boiling point of 324.2±27.0 °C at 760 mmHg, and a flash point of 122.6±17.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Synthetic Intermediate

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can serve as a synthetic intermediate in the production of other complex molecules . Its functional groups make it a versatile compound that can undergo various chemical reactions.

Production of Antidiabetic Agents

This compound can be used in the synthesis of G protein-coupled receptor 40 agonists , which have potential as antidiabetic agents . These agonists can stimulate insulin secretion in a glucose-dependent manner, offering a novel approach to the treatment of type 2 diabetes.

Enzymatic Coupling of Saccharides to Protein

It can be used in the enzymatic coupling of saccharides to protein . This process is important in the field of bioconjugate chemistry, which involves the chemical modification of biomolecules such as proteins and carbohydrates.

Research and Development

Given its unique structure, Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can be used in research and development to study its properties and potential applications .

Material Science

In the field of material science , this compound could potentially be used in the development of new materials with unique properties .

Chromatography

This compound can be used in chromatography studies. Given its unique structure, it can serve as a standard or test compound in chromatographic analysis .

Safety and Hazards

The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” could involve further exploration of its potential as a G protein-coupled receptor 40 agonist . More research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTCYIZPTRRYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335186
Record name Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

CAS RN

56024-44-3
Record name Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 ml of 10% hydrogen chloride-methanol was added to 1.94 g (10 mmol) of ferulic acid and the mixture was stirred at room temperature for one day. After the reaction mixture was concentrated under reduced pressure, the residue was dissolved in ethyl acetate, washed twice with water, and dried (MgSO4). The solvent was distilled off. The resulting residue was dissolved in 25 ml of methanol. 0.5 g of 10% palladium-carbon was added thereto and the solution was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1 (v/v)) to obtain 1.86 g (8.85 mmol) of methyl 3-(4-hydroxy-3-methoxyphenyl)propionate as a colorless oily substance. Its spectroscopic data are as follows:
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1.94 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of methyl (E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate (3.0 g, 14 mmol) in methanol (30 mL) was added 10% palladium carbon (50% water content, 0.20 g), and the mixture was stirred at room temperature for 4 hours under hydrogen atmosphere. The reaction solution was filtered, and then the filtrate was concentrated under reduced pressure to give the title compound (3.0 g, yield 97%) as an oily matter. The obtained compound was used in the next reaction without purification.
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3 g
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30 mL
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palladium carbon
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0.2 g
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?

A1: The study identified a variety of phenolic compounds in Chenopodium album along with Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .

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